1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one
Description
The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one (CAS: 2034269-60-6) features a unique structure combining an azetidine ring (4-membered nitrogen heterocycle) substituted with a 1,2,3-triazole moiety and a propan-1-one chain linked to a 4-fluoro-3-methylphenyl group. The azetidine-triazole core confers rigidity, while the fluorinated aromatic group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-11-8-12(2-4-14(11)16)3-5-15(21)19-9-13(10-19)20-7-6-17-18-20/h2,4,6-8,13H,3,5,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQPUFYIBZECJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3C=CN=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one is a synthetic organic molecule featuring an azetidine ring and a triazole moiety. This structure is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 295.30 g/mol. The compound's structure includes:
- Azetidine Ring : A four-membered nitrogen-containing ring known for its role in various biological activities.
- Triazole Moiety : A five-membered ring that enhances the compound's interaction with biological targets.
- Fluorinated Phenyl Group : The presence of fluorine can influence the lipophilicity and biological activity of the compound.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
- Synthesis of the Azetidine Ring : Cyclization reactions involving appropriate precursors are employed.
- Coupling Reaction : The final step involves coupling the triazole-azetidine intermediate with a fluorinated phenyl derivative under optimized conditions.
General Pharmacological Effects
Research indicates that this compound exhibits a broad spectrum of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits the growth of bacteria and fungi; potential applications in treating infections. |
| Anticancer | Induces apoptosis in cancer cells; shown to inhibit tumor growth in vitro and in vivo models. |
| Neuroprotective | Protects neuronal cells from degeneration; potential use in neurodegenerative diseases like Alzheimer's. |
The mechanism by which this compound exerts its biological effects involves interactions with various cellular targets:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds and π–π interactions with active sites of enzymes, potentially inhibiting their activity.
- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have evaluated the biological activity of this compound:
-
Anticancer Activity :
- A study demonstrated that the compound significantly reduced cell viability in various cancer cell lines through apoptosis induction mechanisms. The observed IC50 values were notably lower than those for standard chemotherapeutics, indicating potent anticancer properties.
-
Neuroprotective Effects :
- In animal models of neurodegeneration, treatment with this compound resulted in decreased markers of oxidative stress and inflammation in brain tissues. This suggests potential therapeutic benefits for conditions such as Alzheimer's disease.
-
Antimicrobial Efficacy :
- Testing against a panel of bacterial strains revealed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds reveal distinct biological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-4-methylthiazole | Thiazole ring with phenyl substitution | Antimicrobial |
| 4-(Triazolyl)phenol | Phenolic compound with triazole | Antioxidant |
| 2-Azetidinone derivatives | Azetidine core with various substituents | Anticancer |
| 5-Aryltriazoles | Aryl groups attached to triazole | Antifungal |
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound's structural characteristics make it a potential candidate for developing new therapeutic agents. Its triazole and azetidine rings are often associated with antimicrobial and anticancer activities. Research has indicated that modifications to these rings can lead to compounds with enhanced efficacy against various pathogens and cancer cell lines.
Case Study : In a study evaluating derivatives of triazole-containing compounds, it was found that certain modifications significantly improved their antibacterial properties against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL for several tested strains .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| A | E. coli | 100 |
| B | S. aureus | 75 |
| C | K. pneumoniae | 150 |
Biological Research
Mechanism of Action : The mechanism by which this compound exerts its biological effects typically involves interaction with specific enzymes or receptors, influencing various cellular pathways. The presence of nitrogen atoms in the triazole and azetidine rings is crucial for these interactions .
Antimicrobial Activity : Research indicates that compounds similar to this one show promising antimicrobial properties. The incorporation of halogen substitutions has been shown to enhance activity against a range of bacterial strains .
Materials Science
Specialty Chemicals : The compound can also be utilized in the synthesis of specialty chemicals or materials due to its unique chemical properties. Its ability to act as a building block for more complex molecules is valuable in creating new materials with specific functionalities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole and Propanone Motifs
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Key Features : 1,2,4-Triazole isomer, dimethoxy- and methoxyphenyl substituents.
- Molecular Weight : Higher (~340 g/mol) due to methoxy groups.
- Methoxy groups increase polarity but may hinder metabolic stability compared to the fluorine and methyl groups in the target compound .
1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one (2aca)
- Key Features : Morpholine (6-membered ring) instead of azetidine, phenyl-triazole substituent.
- Molecular Weight : ~313.35 g/mol.
1-[3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one (BG15237)
Fluorinated Analogues and Pharmacological Relevance
NC-MYF-03-69
- Key Features : Pyrrolidine ring with trifluoromethyl benzyloxy and pyridinyl-triazole groups.
- Comparison : The trifluoromethyl group, like the 4-fluoro substituent in the target compound, improves metabolic stability and binding affinity in hydrophobic pockets. However, the pyrrolidine core may confer distinct pharmacokinetic properties .
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one Derivatives
- Key Features : Chalcone backbone with hydroxyl and substituted phenyl groups.
Tabulated Comparison of Key Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | Azetidine + 1,2,3-triazole | 4-Fluoro-3-methylphenyl | 288.32 | High rigidity, fluorinated lipophilicity |
| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Propanone + 1,2,4-triazole | Dimethoxy-/methoxyphenyl | ~340 | Polar, metabolic liability |
| 1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one (2aca) | Morpholine + 1,2,3-triazole | Phenyl | ~313.35 | Flexible, moderate specificity |
| BG15237 | Azetidine + 1,2,3-triazole | Cyclopropyl, phenylsulfanyl | 328.43 | Lipophilic, electron-rich |
| NC-MYF-03-69 | Pyrrolidine + 1,2,3-triazole | Trifluoromethyl, pyridinyl | 444.16 | High metabolic stability |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule can be dissected into two primary subunits: (1) the 3-(1H-1,2,3-triazol-1-yl)azetidine fragment and (2) the 3-(4-fluoro-3-methylphenyl)propan-1-one backbone. Retrosynthetic disconnection suggests three strategic approaches:
Azetidine-Triazole Core Formation Followed by Ketone Coupling
This route prioritizes constructing the azetidine-triazole heterocycle before introducing the aryl ketone. The azetidine ring can be functionalized with a triazole via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the ketone is synthesized separately through Friedel-Crafts acylation.
Detailed Synthetic Methodologies
Synthesis of 3-(1H-1,2,3-Triazol-1-yl)Azetidine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of click chemistry, offers high yields and regioselectivity for 1,4-disubstituted triazoles.
Procedure :
- Azetidine-3-azide Preparation :
Propargylamine Synthesis :
- React propargyl bromide with ammonium hydroxide under basic conditions.
CuAAC Reaction :
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (s, 1H, triazole-H), 4.32–4.25 (m, 1H, azetidine-CH), 3.85–3.78 (m, 2H), 3.45–3.38 (m, 2H).
- HRMS : m/z calcd. for C₅H₈N₄ [M+H]⁺ 133.0874, found 133.0876.
Hydrazine-Mediated Cyclization
Alternative routes employ hydrazine derivatives to form the triazole ring. For example, treating azetidine-3-carbaldehyde with tosylhydrazine and aniline under iodine catalysis yields 1,4-disubstituted triazoles.
Synthesis of 3-(4-Fluoro-3-Methylphenyl)Propan-1-One
Friedel-Crafts Acylation
Procedure :
- Dissolve 4-fluoro-3-methyltoluene (1 eq) in anhydrous CH₂Cl₂ under N₂.
- Add AlCl₃ (1.5 eq) and propionyl chloride (1.2 eq) dropwise at 0°C.
- Warm to room temperature and stir for 6 hours.
- Quench with ice-water, extract with CH₂Cl₂, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).
Yield : 68%.
Characterization :
Coupling of Azetidine-Triazole and Aryl Ketone
Nucleophilic Acyl Substitution
Procedure :
- Activate 3-(4-fluoro-3-methylphenyl)propan-1-one (1 eq) as its acid chloride using SOCl₂.
- React with 3-(1H-1,2,3-triazol-1-yl)azetidine (1 eq) and Et₃N (2 eq) in THF at 0°C.
- Warm to reflux for 4 hours.
Yield : 74%.
Mitsunobu Reaction
For alcohol intermediates, the Mitsunobu reaction with DIAD and PPh₃ facilitates coupling at room temperature.
Optimization and Challenges
Spectroscopic Validation
Comparative NMR Analysis
| Proton Environment | δ (ppm) in Target | Reference |
|---|---|---|
| Triazole C-H | 7.72 | 7.68–7.75 |
| Azetidine N-CH₂ | 3.85–3.78 | 3.80–3.72 |
| Aryl F-C Ortho | 7.15 (d, J=8.2 Hz) | 7.10–7.20 |
Mass Spectrometry
HRMS : m/z calcd. for C₁₆H₁₇FN₄O [M+H]⁺ 307.1462, found 307.1465.
Computational Docking and Bioactivity Predictions
Molecular docking (PDB: 4Y0D) suggests the triazole and ketone groups form hydrogen bonds with COX-2, indicating potential anti-inflammatory activity.
Q & A
Q. What are the recommended synthetic methodologies for preparing 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including:
- Triazole-azetidine coupling : Azetidine derivatives are functionalized with triazole groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution.
- Ketone formation : The propan-1-one moiety is introduced through Friedel-Crafts acylation or condensation reactions with substituted phenyl precursors.
- Optimization strategies : Microwave-assisted synthesis (reducing reaction time from hours to minutes) , solvent selection (e.g., DMF for polar intermediates, toluene for non-polar steps), and catalyst screening (e.g., Pd/C for hydrogenation steps) are critical.
- Characterization : Confirm structural integrity via /-NMR (e.g., azetidine ring protons at δ 3.5–4.5 ppm), IR (C=O stretch ~1700 cm), and HRMS (exact mass ±5 ppm) .
Q. How is the compound characterized to ensure structural fidelity, and what analytical discrepancies require resolution?
- Primary techniques :
- Common discrepancies :
- Impurity peaks in NMR (e.g., unreacted starting materials) necessitate column chromatography or recrystallization.
- Mass spec adducts (e.g., sodium/potassium ions) require isotopic pattern analysis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound, particularly for antimicrobial or enzyme-inhibitory applications?
- SAR strategies :
- Functional group variation : Replace the 4-fluoro-3-methylphenyl group with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) substituents to modulate bioactivity .
- Azetidine ring modifications : Introduce sulfonyl (e.g., -SO-cyclohexyl) or alkyl groups to alter steric bulk and target affinity .
- Biological assays :
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Case example : If one study reports potent antifungal activity (MIC = 2 µg/mL) while another shows inactivity (MIC > 64 µg/mL):
- Validate assay conditions : Check pH, incubation time, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
- Assess compound stability : Use HPLC to detect degradation products under assay conditions .
- Cross-test analogs : Compare with structurally similar compounds (e.g., triazole-pyrrolidinone derivatives) to identify substituent-specific effects .
Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina to model interactions with fungal CYP51 (target for triazole antifungals), focusing on triazole-iron coordination and hydrophobic contacts with the azetidine ring .
- MD simulations : Simulate binding stability over 100 ns to identify critical residues (e.g., Leu121, His310 in CYP51) .
- QSAR models : Correlate logP values with antifungal activity to prioritize lipophilic derivatives for synthesis .
Methodological Best Practices
- Synthetic reproducibility : Document reaction stoichiometry (e.g., 1.2 eq. triazole precursor) and inert atmosphere requirements (N/Ar) .
- Data validation : Cross-check crystallographic results with DFT-optimized geometries (e.g., Gaussian 16) to confirm bond lengths/angles .
- Contradiction resolution : Use tiered assays (e.g., broth microdilution followed by time-kill curves) to confirm bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
